N-Hydroxy-5-methyl-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-5-methyl-pyridine-2-carboxamidine: is a chemical compound of interest in medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several methods, including the reaction of 5-methyl-pyridine-2-carboxamide with hydroxylamine under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine may involve continuous flow reactors or batch processes to ensure efficient production. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In chemistry, N-Hydroxy-5-methyl-pyridine-2-carboxamidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of various heterocyclic compounds.
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It may be used in assays to evaluate its effects on different biological targets.
Medicine: : The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.
Industry: : In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which N-Hydroxy-5-methyl-pyridine-2-carboxamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-Hydroxy-5-methyl-pyridine-2-carboxamidine include N-Hydroxy-2-pyridinecarboximidamide and N-Hydroxy-4-methyl-pyridine-2-carboxamidine .
Uniqueness: : this compound is unique in its structure and potential applications. Its specific arrangement of atoms and functional groups may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-hydroxy-5-methylpyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILOYRUEIYQXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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